molecular formula C9H14O B3381625 Bicyclo[3.3.1]nonan-2-one CAS No. 2568-17-4

Bicyclo[3.3.1]nonan-2-one

Cat. No.: B3381625
CAS No.: 2568-17-4
M. Wt: 138.21 g/mol
InChI Key: JTYKTCBMGNIYBC-UHFFFAOYSA-N
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Description

Bicyclo[331]nonan-2-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone characterized by a unique structure that includes two fused cyclohexane rings

Scientific Research Applications

Bicyclo[3.3.1]nonan-2-one has several applications in scientific research:

Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Firefighters should wear self-contained breathing apparatus if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is particularly useful for synthesizing the bicyclo[3.3.1]nonan-9-one cores of compounds like garsubellin A, hyperforin, guttiferone A, and hypersampsone F .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group into a carboxylic acid.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Bicyclo[3.3.1]nonane-2-carboxylic acid.

    Reduction: Bicyclo[3.3.1]nonan-2-ol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonan-2-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds can interact with enzymes and receptors, influencing cellular pathways and exhibiting biological activities such as anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane: The parent hydrocarbon structure without the ketone group.

    Bicyclo[3.3.1]nonan-9-one: A similar compound with the ketone group at a different position.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.

Uniqueness: Bicyclo[33The presence of the ketone group at the 2-position allows for unique chemical transformations and interactions compared to its analogs .

Properties

IUPAC Name

bicyclo[3.3.1]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKTCBMGNIYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)C(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948561
Record name Bicyclo[3.3.1]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-17-4
Record name Bicyclo(3.3.1)nonan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.3.1]nonan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.3.1]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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